molecular formula C19H20N4O2 B6042276 N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide

N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide

Cat. No. B6042276
M. Wt: 336.4 g/mol
InChI Key: IHXTYDVNXMAGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential anti-tumor effects. DMXAA was first synthesized in the 1990s and has since been studied extensively for its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide is not fully understood, but it is believed to involve the activation of the immune system and induction of cytokine production. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to activate the transcription factor NF-κB, which plays a key role in the immune response and inflammation. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has also been shown to induce the production of tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are cytokines involved in the immune response.
Biochemical and physiological effects:
N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models, N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the effects of chemotherapy and radiation therapy. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has also been shown to induce the production of cytokines, including TNF-α and IFN-α, which play a key role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide in lab experiments is its potential anti-tumor effects. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in animal models, making it a promising candidate for further study. However, one limitation of using N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide in lab experiments is its potential toxicity. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to induce liver toxicity and can cause inflammation and necrosis in the liver.

Future Directions

There are a number of future directions for the study of N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide. One area of research is the development of new formulations and delivery methods for N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide, which may improve its efficacy and reduce its toxicity. Another area of research is the study of the mechanism of action of N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide, which may lead to the development of new anti-tumor agents. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide in humans.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-(dimethylamino)ethylamine with 4-(4-chloro-3-nitrophenyl)quinazoline, followed by reduction and subsequent reaction with 4-aminoacetophenone. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been studied extensively for its potential anti-tumor effects. In preclinical studies, N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth by activating the immune system and inducing the production of cytokines. N-[2-(dimethylamino)ethyl]-4-(4-oxo-3(4H)-quinazolinyl)benzamide has also been shown to enhance the effects of chemotherapy and radiation therapy in animal models.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(4-oxoquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22(2)12-11-20-18(24)14-7-9-15(10-8-14)23-13-21-17-6-4-3-5-16(17)19(23)25/h3-10,13H,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXTYDVNXMAGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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